3H-Pyrrolo[3,2-B]pyridine
Overview
Description
3H-Pyrrolo[3,2-B]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H6N2 . This compound has been used in various applications such as pharmaceuticals, organic materials, and natural products .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . A simple protocol for the construction of the pyrrolo[3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction .Molecular Structure Analysis
The molecular structure of 3H-Pyrrolo[3,2-B]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The average mass of this compound is 118.136 Da, and the monoisotopic mass is 118.053101 Da .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, which are similar to 3H-Pyrrolo[3,2-B]pyridine, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3H-Pyrrolo[3,2-B]pyridine include a molecular formula of C7H6N2, an average mass of 118.136 Da, and a monoisotopic mass of 118.053101 Da .Scientific Research Applications
Fluorescent Chemosensor Development
3H-Pyrrolo[3,2-B]pyridine derivatives have been used in the creation of fluorescent chemosensors. For example, Maity et al. (2018) synthesized new 2H-pyrrolo[3,4-c]pyridine-based fluorophores that showed high selectivity for Fe3+/Fe2+ cations. These compounds were also applied for imaging Fe3+ in living HepG2 cells, demonstrating their potential in biological imaging applications (Maity et al., 2018).
Ring Expansion and Synthesis Methodologies
Innovations in synthetic chemistry have been facilitated using 3H-Pyrrolo[3,2-B]pyridine. Croix et al. (2018) reported a methodology for synthesizing naphthyridin-2(1H)-one derivatives through ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, demonstrating the compound's versatility in organic synthesis (Croix et al., 2018).
Biomedical Applications
There is significant interest in the biomedical applications of pyrrolo[3,2-b]pyridine derivatives. Wójcicka and Redzicka (2021) reviewed the biological activities of these compounds, highlighting their potential in treating diseases of the nervous and immune systems, and their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Improving Drug Solubility
The modification of 3H-Pyrrolo[3,2-B]pyridine compounds has been explored to improve drug solubility, a critical aspect of drug development. Zafar et al. (2018) investigated strategies to enhance the water solubility of thieno[2,3-b]pyridine anti-proliferative agents. They explored substituting the sulfur atom with nitrogen, leading to a pyrrolo[2,3-b]pyridine core structure. This modification significantly increased water solubility and demonstrated potential for cancer treatment applications (Zafar et al., 2018).
Optical and Electronic Material Development
Pyrrolo[3,2-b]pyridine derivatives have been used in developing materials with unique optical and electronic properties. Poronik et al. (2017) synthesized pyrrolo[3,2-b]pyrroles containing azulene moieties, which exhibited interesting optical properties, including bathochromically shifted absorption and two-photon absorption. These properties are significant for functional dye development and applications in non-linear optics (Poronik et al., 2017).
Semiconducting Material Research
In the field of semiconducting materials, Zhou et al. (2019) reported the synthesis and characterization of novel nitrogen-embedded small molecules derived from 1H-pyrrolo[2,3-b]pyridine. These molecules showed promising n-channel transport characteristics and were significant for the development of semiconducting materials, especially in the context of their electronic properties (Zhou et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGUESXTVKPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591322 | |
Record name | 3H-Pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Pyrrolo[3,2-B]pyridine | |
CAS RN |
272-48-0 | |
Record name | 3H-Pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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